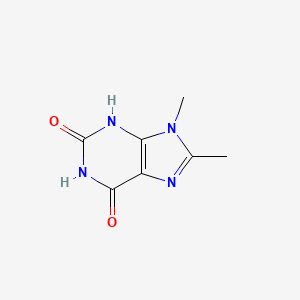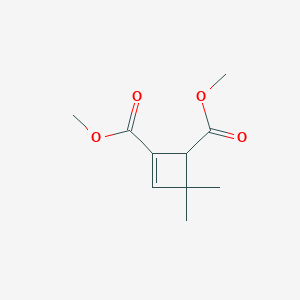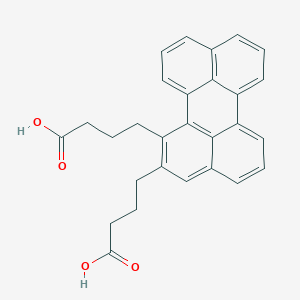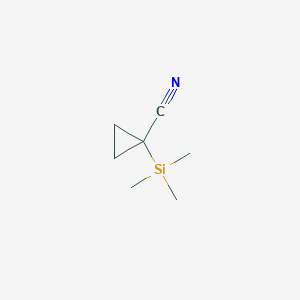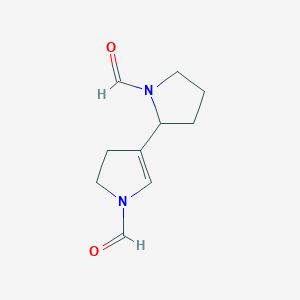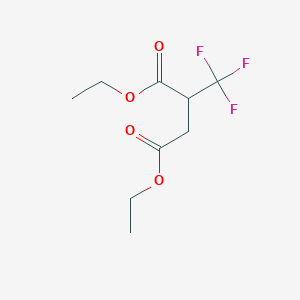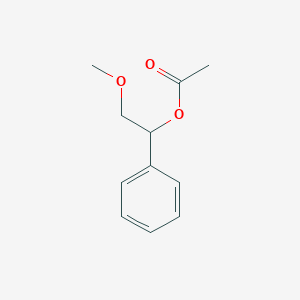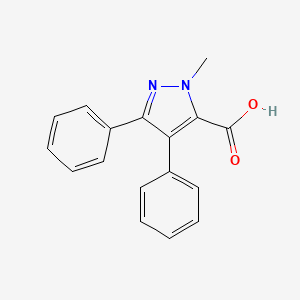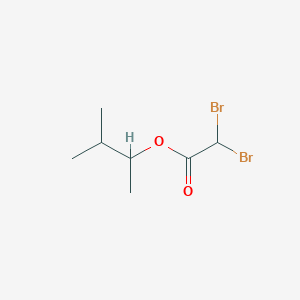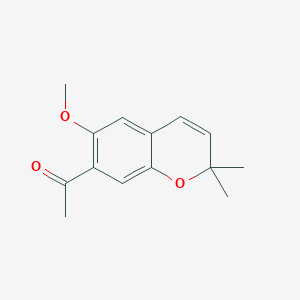![molecular formula C15H14O3S2 B14367603 1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one CAS No. 90884-27-8](/img/structure/B14367603.png)
1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one is a chemical compound characterized by the presence of two 4-hydroxyphenyl groups attached to a propan-2-one backbone via sulfanyl linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one typically involves the reaction of 4-hydroxythiophenol with 1,3-dichloropropan-2-one under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion formed from 4-hydroxythiophenol attacks the electrophilic carbon atoms of 1,3-dichloropropan-2-one, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Ethers, esters
Applications De Recherche Scientifique
1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfanyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one: Similar structure but with methyl groups instead of hydroxyl groups.
1,3-Bis(4-hydroxyphenyl)adamantane: Similar structure but with an adamantane backbone instead of propan-2-one.
Uniqueness
1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one is unique due to the presence of both hydroxyl and sulfanyl groups, which provide a combination of reactivity and binding properties not found in similar compounds. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
90884-27-8 |
|---|---|
Formule moléculaire |
C15H14O3S2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1,3-bis[(4-hydroxyphenyl)sulfanyl]propan-2-one |
InChI |
InChI=1S/C15H14O3S2/c16-11-1-5-14(6-2-11)19-9-13(18)10-20-15-7-3-12(17)4-8-15/h1-8,16-17H,9-10H2 |
Clé InChI |
GRUKYNOFYJVELY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)SCC(=O)CSC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


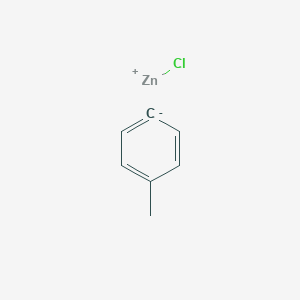
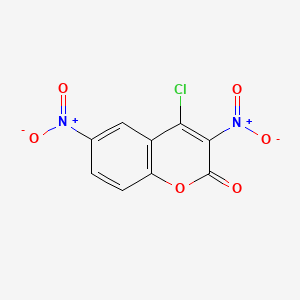

![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-cyclohexylurea](/img/structure/B14367532.png)
